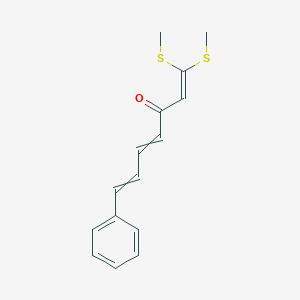
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is an organic compound with a unique structure that includes both methylsulfanyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one can be achieved through a multi-step process. One common method involves the reaction of 1,1-bis(methylsulfanyl)-2-nitroethene with appropriate aldehydes and other reagents under specific conditions. For example, a one-pot sequential reaction of 1,1-bis(methylsulfanyl)-2-nitroethene, diamines, and 3-formylchromones in ethanol has been developed to afford related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(methylsulfanyl)-2-nitroethene: A related compound with similar functional groups.
Chromenopyridines: Compounds with a similar core structure and biological activities.
Uniqueness
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92807-30-2 |
|---|---|
Molekularformel |
C15H16OS2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H16OS2/c1-17-15(18-2)12-14(16)11-7-6-10-13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI-Schlüssel |
ZUQJFEMIRAXXDI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC(=O)C=CC=CC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


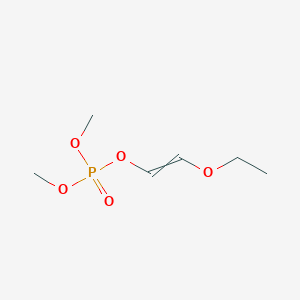

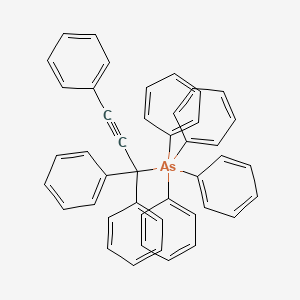
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
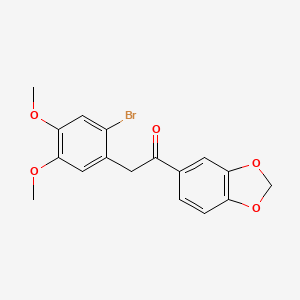
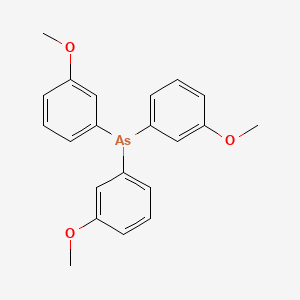
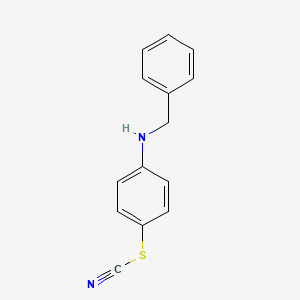
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

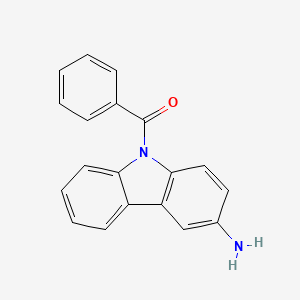
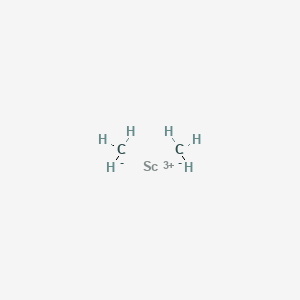
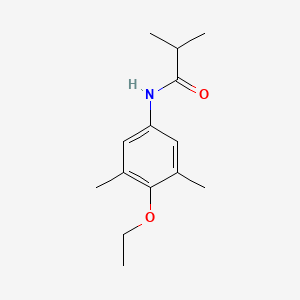
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
